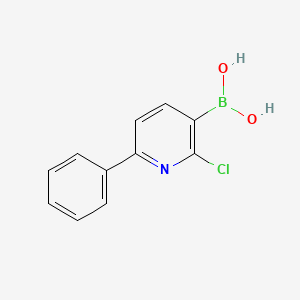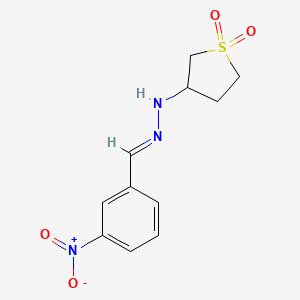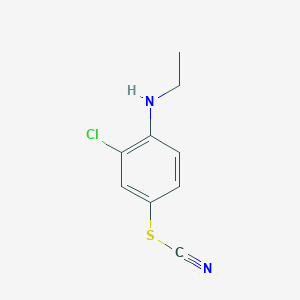
3-Chloro-4-(ethylamino)phenyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is primarily used as an herbicide and falls under the category of unclassified herbicides . The compound is known for its activity in controlling unwanted vegetation in agricultural settings.
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves several steps. One common method includes the reaction of 3-chloro-4-nitroaniline with ethylamine to form 3-chloro-4-(ethylamino)aniline. This intermediate is then reacted with thiophosgene to produce the desired thiocyanate compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Chemischer Reaktionen
3-Chloro-4-(ethylamino)phenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(ethylamino)phenyl thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of herbicides and other agricultural chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(ethylamino)phenyl thiocyanate involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in essential metabolic pathways, leading to the disruption of cellular processes and ultimately causing the death of the plant . The exact molecular targets and pathways can vary depending on the plant species and environmental conditions.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-(ethylamino)phenyl thiocyanate can be compared with other similar compounds such as:
Phenyl thiocyanate: Similar in structure but lacks the chlorine and ethylamino groups.
4-Chloro-3-(methylamino)phenyl thiocyanate: Similar but has a methylamino group instead of an ethylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
3703-46-6 |
|---|---|
Molekularformel |
C9H9ClN2S |
Molekulargewicht |
212.70 g/mol |
IUPAC-Name |
[3-chloro-4-(ethylamino)phenyl] thiocyanate |
InChI |
InChI=1S/C9H9ClN2S/c1-2-12-9-4-3-7(13-6-11)5-8(9)10/h3-5,12H,2H2,1H3 |
InChI-Schlüssel |
CKQWRBAKADMREL-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)SC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


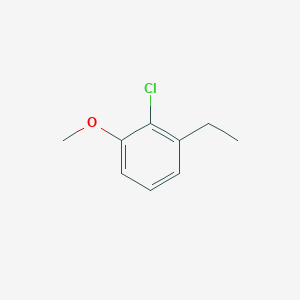

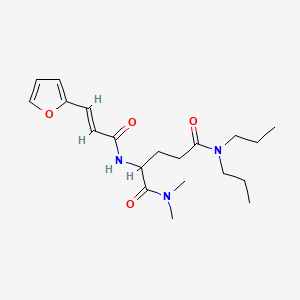
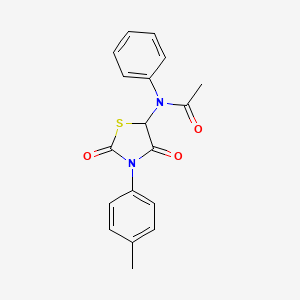
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)

![6-bromo-2-(3-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14145712.png)
![N-(4-ethoxyphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14145718.png)

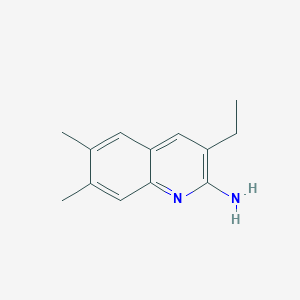

![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
